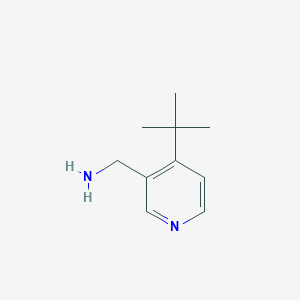

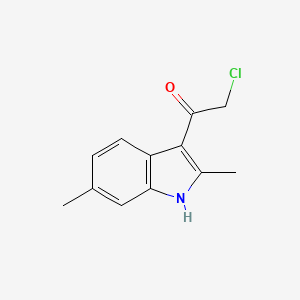

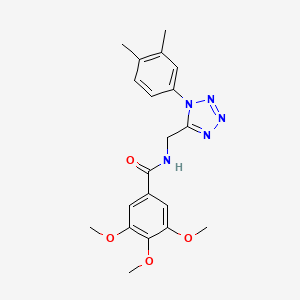

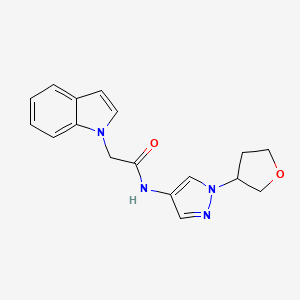

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor and plays a significant role in the regulation of blood pressure, vascular tone, and cardiac function. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Applications De Recherche Scientifique

Sigma-2 Receptor Probe Development

One of the significant applications of benzamide analogues is in the development of sigma-2 receptor probes. Studies have radiolabeled benzamide analogues, such as RHM-1 and RHM-2, for their binding affinity to sigma-2 receptors in vitro. These analogues have been used to understand the sigma-2 receptor's role better and could potentially contribute to diagnostic or therapeutic applications in neurology and oncology (Jinbin Xu et al., 2005).

Directed C-H Olefination and Tetrahydroisoquinolinone Production

Another research application involves the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, highlighting the compound's role in synthesizing valuable tetrahydroisoquinolinone products. This process demonstrates the compound's utility in organic synthesis, providing a pathway to selectively form tetrahydroisoquinoline derivatives with potential pharmacological properties (S. Rakshit et al., 2011).

Synthesis and Chemical Transformations

Research also includes the synthesis and thermal fragmentation of N-arylbenzamide derivatives, leading to various products through a free radical mechanism. Such studies contribute to the broader understanding of benzamide derivatives' chemical behavior and potential applications in developing new compounds with specific properties (A. Gaber et al., 2008).

Palladium-Catalyzed Reactions

The palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols to synthesize 4-phenylquinazolinones is another area of research. This method involves benzylation, benzylic C-H amidation, and dehydrogenation in water, showcasing the compound's role in facilitating complex reactions that lead to pharmacologically relevant structures (Hidemasa Hikawa et al., 2012).

Histone Deacetylase Inhibition

Furthermore, benzamide derivatives have been explored for their potential as histone deacetylase inhibitors, particularly focusing on the HDAC6 isoform. Such studies highlight the therapeutic potential of benzamide analogues in cancer treatment and other diseases related to epigenetic regulation (C. Blackburn et al., 2013).

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-2-30-23-11-7-6-10-21(23)25(29)26-20-13-14-22-19(16-20)12-15-24(28)27(22)17-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCULECEGGFJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

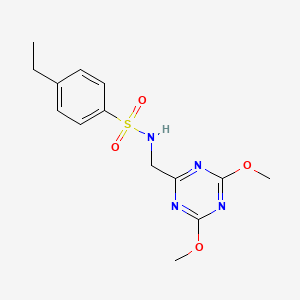

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2683292.png)

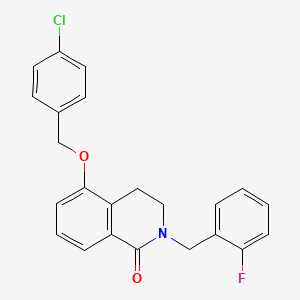

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride](/img/structure/B2683303.png)